![molecular formula C54H85NaO25S B576866 Holothurin CAS No. 11029-72-4](/img/structure/B576866.png)
Holothurin
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Overview
Description
A highly toxic saponin occurring in HOLOTHUROIDEA. This marine toxin is an anionic surfactant, hemolyzing ERYTHROCYTES.
Scientific Research Applications
Antimitotic Effects
Holothurin demonstrates significant antimitotic effects, resembling the actions of certain cancer chemotherapy drugs. A study found that it induced cytological abnormalities like endoreduplication and chromosome clumping, suggesting its potential in cancer research (Santhakumari & Stephen, 1988).
Antitumor Potential
Several studies have explored Holothurin's potential in cancer treatment. For instance, its application to cells of mouse Sarcoma 180 significantly reduced their growth potency (Nigrelli & Zahl, 1952). Another research observed its ability to retard tumor growth and prolong the life of tumor-bearing mice (Cairns & Olmstead, 1973).
Pharmacological Actions
Holothurin has been found to exhibit a range of pharmacological actions, including effects on nerve preparations and muscle contracture. It has shown a powerful and irreversible action on amphibian nerve preparations and a mammalian nerve-muscle preparation (Friess et al., 1960).
Antifungal Activity
Recent research also suggests that Holothurin has antifungal properties, particularly against Candida albicans. This finding opens up avenues for its application in treating candidiasis (Handayani et al., 2022).
Antiangiogenic Properties
Holothurin B, specifically, has been shown to inhibit angiogenesis more potently than curcumin in vitro, which could be significant in the context of cancer treatment and other diseases where angiogenesis plays a critical role (Yegdaneh et al., 2021).
properties
CAS RN |
11029-72-4 |
---|---|
Molecular Formula |
C54H85NaO25S |
Molecular Weight |
1189.299 |
InChI |
InChI=1S/C54H86O25S.Na/c1-22-32(56)40(68-11)37(61)44(70-22)75-41-33(57)23(2)71-45(38(41)62)74-39-24(3)72-43(36(60)35(39)59)76-42-34(58)27(79-80(65,66)67)21-69-46(42)73-30-15-17-50(8)26-20-29(55)54-47(63)78-52(10,31-14-16-48(4,5)77-31)53(54,64)19-18-51(54,9)25(26)12-13-28(50)49(30,6)7;/h20,22-25,27-46,55-62,64H,12-19,21H2,1-11H3,(H,65,66,67);/q;+1/p-1/t22-,23-,24-,25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1 |
InChI Key |
MAWWITJOQDJRJF-ADBICINLSA-M |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7C6=CC(C89C7(CCC8(C(OC9=O)(C)C1CCC(O1)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)C)C)O)O)OC)O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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